4-(3,5-Dichlorophenyl)piperidine

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Select 4-(3,5-Dichlorophenyl)piperidine (CAS 475653-05-5) for CNS‑focused medicinal chemistry. The unique 3,5‑dichloro substitution pattern delivers a calculated LogP of 3.79—markedly higher than unsubstituted or para‑substituted analogs—ensuring enhanced passive permeability and reliable target engagement. This building block demonstrates sub‑micromolar to nanomolar binding affinities for therapeutic targets such as SLC13A5 and Nav1.7, whereas generic phenylpiperidines fail to replicate this activity. Procure the exact ≥98% pure compound to reproduce literature protocols (e.g., BI‑01383298 IC50 ~100 nM) and accelerate lead optimization.

Molecular Formula C11H13Cl2N
Molecular Weight 230.13 g/mol
CAS No. 475653-05-5
Cat. No. B1390749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dichlorophenyl)piperidine
CAS475653-05-5
Molecular FormulaC11H13Cl2N
Molecular Weight230.13 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C11H13Cl2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8,14H,1-4H2
InChIKeySDAZCHLLTBVGCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Dichlorophenyl)piperidine CAS 475653-05-5: Procurement-Grade Technical Baseline for Medicinal Chemistry


4-(3,5-Dichlorophenyl)piperidine (CAS 475653-05-5) is a substituted piperidine derivative featuring a 3,5-dichlorophenyl group at the 4-position of the piperidine ring. With a molecular formula of C₁₁H₁₃Cl₂N and a molecular weight of 230.13 g/mol, it exists as a white to off-white solid at ambient conditions . The compound is classified as a research chemical and synthetic intermediate, primarily utilized in medicinal chemistry for the construction of piperidine-based pharmacophores . Its predicted physicochemical profile includes a LogP of approximately 3.79, a pKa of 10.03±0.10, and a density of 1.207 g/cm³, which are critical parameters for downstream formulation and reaction design .

Why 4-(3,5-Dichlorophenyl)piperidine Cannot Be Replaced with Generic Piperidine Analogs


In silico and empirical structure-activity relationship (SAR) data demonstrate that the 3,5-dichloro substitution pattern on the phenyl ring confers a distinct physicochemical and pharmacological profile that cannot be replicated by unsubstituted, mono-halogenated, or ortho/para-substituted piperidine analogs. Specifically, the 3,5-dichloro configuration yields a calculated LogP of 3.789, which is markedly higher than that of 4-phenylpiperidine (LogP ~2.4) and 4-(4-chlorophenyl)piperidine (LogP ~3.1), directly influencing membrane permeability and CNS penetration potential . Furthermore, related compounds bearing a 3,5-dichlorophenyl moiety have demonstrated sub-micromolar to nanomolar binding affinities for therapeutic targets such as the sodium-coupled citrate transporter (SLC13A5) and the Nav1.7 sodium channel, whereas para-substituted or non-chlorinated analogs show significantly reduced or absent activity in the same assays . Substituting this precise building block with a generic phenylpiperidine would therefore introduce uncontrolled variability in lipophilicity, metabolic stability, and target engagement, invalidating SAR hypotheses and compromising synthetic route fidelity .

Quantitative Differentiation Evidence for 4-(3,5-Dichlorophenyl)piperidine vs. Analogs


Elevated Lipophilicity (LogP) Differentiates 4-(3,5-Dichlorophenyl)piperidine from Unsubstituted and Mono-Halogenated Analogs

4-(3,5-Dichlorophenyl)piperidine exhibits a predicted LogP of 3.789, which is 1.4 to 2.0 units higher than that of 4-phenylpiperidine (LogP ~2.4) and approximately 0.7 units higher than 4-(4-chlorophenyl)piperidine (LogP ~3.1). This increased lipophilicity is a direct consequence of the symmetric 3,5-dichloro substitution and is predictive of enhanced passive membrane permeability and blood-brain barrier penetration potential [1].

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Procurement-Grade Purity and Physical Form Ensure Reproducibility in Synthesis

Commercial suppliers report a purity specification of ≥98% for 4-(3,5-dichlorophenyl)piperidine, with the compound supplied as a white to off-white solid. This contrasts with lower-purity (e.g., 95%) or liquid/semi-solid forms of closely related building blocks, such as certain 4-arylpiperidines, which can introduce impurities and handling variability that compromise reaction yields and product consistency .

Chemical Synthesis Quality Control Reproducibility

Predicted pKa Value Indicates Suitability for Salt Formation and pH-Dependent Partitioning

The predicted pKa of 10.03±0.10 for 4-(3,5-dichlorophenyl)piperidine is consistent with the basicity of a secondary piperidine nitrogen. This value is comparable to that of other 4-arylpiperidines (e.g., 4-phenylpiperidine pKa ~10.0) but the presence of the electron-withdrawing 3,5-dichloro substituents may subtly modulate the nitrogen's nucleophilicity and protonation state under physiological conditions, impacting both salt formation and pH-dependent solubility profiles .

Pharmaceutical Development Preformulation Physicochemical Properties

Defined Synthetic Utility as a Key Intermediate in High-Value Inhibitor Synthesis

4-(3,5-Dichlorophenyl)piperidine is structurally validated as a precursor to advanced clinical candidates and tool compounds. For instance, the (R)-1-(3,5-dichlorophenyl)ethan-1-ol moiety—a direct synthetic derivative of this piperidine building block—is a key intermediate in the highly selective synthesis of the Nav1.7 inhibitor GDC-0310 . Furthermore, compounds containing the 3,5-dichlorophenyl-piperidine scaffold, such as BI-01383298, exhibit potent and selective inhibition of SLC13A5 (NaCT) with an IC50 of ~100 nM, while closely related analogs lacking the 3,5-dichloro substitution pattern show significantly reduced potency .

Organic Synthesis Medicinal Chemistry Drug Discovery

Predicted Thermodynamic and Physical Properties Enable Downstream Process Design

The predicted boiling point (317.0±42.0 °C at 760 mmHg) and flash point (145.5 °C) for 4-(3,5-dichlorophenyl)piperidine provide a thermodynamic baseline for reaction planning and safety assessments. These values, coupled with a predicted density of 1.207 g/cm³, differentiate it from other arylpiperidines, such as 4-(4-fluorophenyl)piperidine (predicted boiling point ~280 °C), thereby informing solvent selection, distillation parameters, and safe handling protocols during scale-up .

Process Chemistry Crystallization Reaction Engineering

Procurement-Driven Application Scenarios for 4-(3,5-Dichlorophenyl)piperidine


Synthesis of CNS-Penetrant Lead Compounds

Utilize 4-(3,5-dichlorophenyl)piperidine as a lipophilic core to construct CNS-targeted libraries. The compound's predicted LogP of 3.789 and the established SAR of 3,5-dichlorophenyl-piperidine scaffolds in achieving sub-micromolar to nanomolar binding affinities (e.g., SLC13A5, Nav1.7) make it an ideal starting point for designing molecules with enhanced passive permeability and target engagement .

Scalable Route Development for Piperidine-Based APIs

Employ this building block in the development of robust, scalable synthetic routes for advanced pharmaceutical intermediates. Its well-defined physical properties (predicted boiling point 317.0±42.0 °C, density 1.207 g/cm³) and commercial availability at ≥98% purity enable process chemists to design reliable crystallization, distillation, and reaction protocols, reducing the risk of impurity carryover and improving overall yield .

Replication of Published SAR Studies for Tool Compound Generation

Procure this specific compound to faithfully replicate literature procedures for generating potent tool compounds, such as selective SLC13A5 or Nav1.7 inhibitors. Using the exact building block ensures that the SAR and potency (e.g., IC50 ~100 nM for BI-01383298) reported in primary literature are reproducible, avoiding the confounding effects of using alternate substitution patterns or lower-purity analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,5-Dichlorophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.